Volinanserin C-11
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
174792-03-1 |
|---|---|
Molecular Formula |
C22H28FNO3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-(2-methoxy-3-(111C)methoxyphenyl)methanol |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1/i1-1 |
InChI Key |
HXTGXYRHXAGCFP-AVUPQLEMSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1O[11CH3])[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Volinanserin As a Benchmark Radiotracer
[¹¹C]Volinanserin has been instrumental in advancing PET imaging of the 5-HT₂A receptor system. Its high affinity and selectivity for the 5-HT₂A R, coupled with its ability to readily cross the blood-brain barrier (BBB), have allowed for detailed mapping of receptor distribution in various brain regions, including the frontal, temporal, and visual cortex nih.govmdpi.com. Studies have utilized [¹¹C]Volinanserin in both healthy subjects and patients with various neurological and psychiatric conditions, solidifying its role as a benchmark tracer nih.gov. However, the relatively short half-life of Carbon-11 (B1219553) (20.34 minutes) can limit the time window for synthesis, quality control, and data acquisition, prompting the exploration of analogues labeled with longer-lived isotopes or with improved kinetic properties.
Structure Activity Relationship Sar Principles in Radiotracer Development
SAR studies are fundamental in medicinal chemistry and are critical for the design of effective PET radiotracers. The goal is to systematically modify a lead compound's chemical structure to optimize its interaction with the target receptor and its behavior within the biological system. Key SAR considerations for radiotracer development include:
Target Affinity and Selectivity: Modifications should ideally maintain or enhance high affinity (in the nanomolar or sub-nanomolar range) for the intended target receptor while minimizing binding to other receptors or transporters to reduce non-specific binding and improve image specificity.
Radiosynthetic Accessibility: The structure must be amenable to efficient and rapid radiolabeling with a positron-emitting isotope (e.g., Carbon-11 (B1219553) or Fluorine-18) to achieve high specific activity and radiochemical yield within the short preparation times required.
Pharmacokinetic Properties: This includes BBB penetration, appropriate brain uptake and retention, minimal non-specific tissue accumulation, and a favorable metabolic profile (i.e., resistance to rapid defluorination or dealkylation, and minimal formation of lipophilic radioactive metabolites that can obscure target binding).
Lipophilicity: An optimal lipophilicity (often quantified by logP or logD) is crucial for BBB penetration and distribution, but excessively high lipophilicity can lead to non-specific binding and increased metabolism.
Sar Driven Development of Volinanserin Analogues
Modification for Improved Radiosynthesis and Isotopic Labeling
The development of analogues often focuses on incorporating isotopes with longer half-lives or improving the efficiency of radiolabeling.
[¹⁸F]MDL100907: As a fluorine-18 (B77423) labeled analogue of Volinanserin, [¹⁸F]MDL100907 was developed to benefit from the longer half-life of Fluorine-18 (109.77 minutes) compared to Carbon-11 (B1219553). Comparative studies in non-human primates indicated that [¹⁸F]MDL100907 provided a better distribution and density of 5-HT₂A R visualization via PET imaging nih.govmdpi.com.
(R)-[¹⁸F]MH-MZ: This ethylfluorinated analogue of [¹¹C]Volinanserin has demonstrated very good affinity and specificity for 5-HT₂A R (Ki = 0.72 nM) nih.govmdpi.com. SAR studies leading to this compound focused on improving radiosynthetic access, which was found to be easier compared to [¹⁸F]MDL100907. Further investigations revealed that the (R)-enantiomer of MH-MZ exhibited superior radiolabeling results and affinity in rats compared to the racemic mixture mdpi.com.
Exploration in Animal Models of Schizophrenia (e.g., NMDA Glutamatergic Channel Blockade)
SAR for Enhanced Pharmacokinetic Properties
SAR studies also aim to optimize how the radiotracer behaves in the body. While Volinanserin itself has favorable lipophilicity (logP = 2.7), SAR can explore subtle structural changes to further refine brain uptake, reduce metabolism, or alter washout kinetics. The goal is to maximize the signal from specific binding to the target receptor and minimize interference from non-specific binding or rapid clearance.
Quantification of 5-HT2A Receptor Occupancy by Pharmacological Agents
Exploration of Agonist Analogues (Contextual)
While Volinanserin is an antagonist, SAR explorations have also led to the development of 5-HT₂A R agonist PET radioligands that share structural similarities or are studied in parallel. For instance, [¹¹C]CIMBI-5 and [¹¹C]CIMBI-36 are 5-HT₂A R agonist tracers nih.govwikipedia.org. [¹¹C]CIMBI-5, when compared to [¹¹C]MDL100907 (Volinanserin), showed lower binding potential in baboon brains. This difference was attributed to the agonist's preferential binding to the high-affinity state of the 5-HT₂A R, whereas the antagonist [¹¹C]MDL100907 binds to both high and low affinity states nih.govualberta.ca. These studies, while focusing on agonists, highlight the ongoing SAR efforts around the Volinanserin structural scaffold for PET imaging applications.
Comparative Sar Data and Findings
Comparative Studies and Analogue Development of Volinanserin
Comparison of [¹¹C]Volinanserin with Other 5-HT2A Receptor Radiotracers
[¹¹C]Volinanserin has been a benchmark radiotracer for 5-HT2A receptor PET imaging. Its performance is often compared against other antagonists and agonists targeting the same receptor to understand the nuances of PET imaging and to identify potential improvements.
Comparison with Antagonist Ligands (e.g., [¹⁸F]Altanserin, [¹⁸F]MDL100907)
[¹¹C]Volinanserin (also referred to as [¹¹C]MDL100907) and [¹⁸F]Altanserin have been the most commonly utilized antagonist ligands for in vivo PET studies of 5-HT2A receptors nih.gov. Both compounds exhibit high affinity and selectivity for the 5-HT2A receptor, with [¹¹C]Volinanserin demonstrating a Ki of approximately 0.2 nM and [¹⁸F]Altanserin having a Kd in the order of 0.3 nM mdpi.comnih.govsci-hub.boxnih.gov.
Binding Characteristics and Selectivity: Studies comparing [¹¹C]Volinanserin (via its precursor [³H]MDL 100907) and [¹⁸F]Altanserin in rat brain revealed highly comparable binding characteristics, including similar affinity (Kd ~0.3 nM) and receptor binding density (Bmax) in the frontal cortex sci-hub.boxnih.gov. The binding of both ligands was found to be unaffected by blockade of 5-HT2B/2C or α1-adrenergic receptors, indicating good selectivity for the 5-HT2A receptor sci-hub.boxnih.gov. Furthermore, the binding of both radiotracers was not significantly influenced by endogenous serotonin (B10506) levels, as displacement required high concentrations of 5-HT sci-hub.boxnih.gov. The cerebellum is generally considered a suitable reference region for both tracers due to its low specific binding sci-hub.box.
Distribution and Imaging Performance: [¹¹C]Volinanserin has demonstrated specific labeling in the frontal, temporal, and visual cortex in both animal models and human studies mdpi.comnih.gov. However, [¹⁸F]Altanserin has been noted to produce lipophilic metabolites that can cross the blood-brain barrier (BBB), potentially complicating quantitative analysis uni-mainz.depositronmed.cl. In contrast, [¹¹C]Volinanserin is considered a more specific ligand with fewer issues related to metabolites positronmed.cl. While [¹¹C]Volinanserin requires scan durations of at least 90 minutes for stable PET outcome measures, it exhibits slower kinetics compared to some newer tracers positronmed.cl.
The development of [¹⁸F]MDL100907, a fluorine-18 (B77423) labelled analogue of MDL100907 (Volinanserin), was motivated by the desire to leverage the longer half-life of fluorine-18 compared to carbon-11 (B1219553) mdpi.comsnmjournals.org. In nonhuman primates, [¹⁸F]MDL100907 has shown improved 5-HT2A receptor distribution and density compared to [¹¹C]Volinanserin mdpi.com. It also exhibits a longer half-life (110 minutes) and has demonstrated no detectable metabolism in human plasma, a significant advantage over [¹⁸F]Altanserin and [¹¹C]MDL100907 snmjournals.orgresearchgate.net. While synthesis of [¹⁸F]MDL100907 presented challenges, innovative methods like Ni-mediated late-stage fluorination have been successful snmjournals.org.
Table 1: Comparative Overview of Key 5-HT2A Receptor Antagonist Radiotracers
| Radiotracer | Target | Ligand Type | Affinity (Ki/Kd) | Half-life | Key Advantage | Key Limitation |
| [¹¹C]Volinanserin | 5-HT2A | Antagonist | ~0.2 nM | 20.4 min | High selectivity, potent | Shorter half-life, faster metabolism compared to ¹⁸F tracers |
| [¹⁸F]Altanserin | 5-HT2A | Antagonist | ~0.3 nM | 109.8 min | Longer half-life, widely studied | BBB-crossing metabolites, potential specificity issues |
| [¹⁸F]MDL100907 | 5-HT2A | Antagonist | ~0.2 nM | 110 min | Longer half-life, improved distribution, no human plasma metabolism | Synthesis challenges |
| (R)-[¹⁸F]MH-MZ | 5-HT2A | Antagonist | 0.72 nM | 109.8 min | High selectivity, no human plasma metabolism, easier radiosynthesis | Slow kinetics in high-binding regions |
Comparison with Agonist Ligands (e.g., [¹¹C]CIMBI-5)
Agonist radiotracers offer a complementary approach to PET imaging by measuring binding to the active, high-affinity state of the receptor, providing a functionally relevant measure of receptor engagement nih.govresearchgate.netfrontiersin.org. [¹¹C]CIMBI-5 is a notable example of a 5-HT2A receptor agonist tracer.
Binding Characteristics and Functional Relevance: [¹¹C]CIMBI-5 exhibits high affinity for the 5-HT2A receptor (Ki = 0.15 nM) researchgate.net. Unlike antagonist tracers that bind to both high and low affinity states, agonist tracers like [¹¹C]CIMBI-5 preferentially bind to the high-affinity, G-protein-coupled state, offering insights into receptor signaling capacity nih.govfrontiersin.org.
Distribution and Imaging Performance: In nonhuman primates, [¹¹C]CIMBI-5 demonstrated specific binding in 5-HT2A receptor-rich cortical regions, with lower binding in the cerebellum, consistent with the known distribution nih.govualberta.ca. However, binding potential values for [¹¹C]CIMBI-5 were found to be lower than those observed with antagonist tracers like [¹¹C]MDL100907 ([¹¹C]Volinanserin) nih.gov. This difference is attributed to the agonist's selective binding to the active state of the receptor nih.gov. In pig studies, [¹¹C]CIMBI-5 showed a cortex-to-cerebellum binding ratio comparable to [¹⁸F]Altanserin, suggesting sufficient target-to-background ratios for potential clinical use researchgate.net. Further development led to analogues like [¹¹C]CIMBI-36, which showed improved brain uptake and a higher target-to-background ratio compared to [¹¹C]CIMBI-5, and has been evaluated in humans as a suitable agonist radioligand mdpi.comresearchgate.netfrontiersin.orgresearchgate.net.
Table 2: Comparative Overview of Key 5-HT2A Receptor Agonist Radiotracers
| Radiotracer | Target | Ligand Type | Affinity (Ki) | Half-life | Key Advantage | Key Limitation |
| [¹¹C]CIMBI-5 | 5-HT2A | Agonist | 0.15 nM | 20.4 min | Measures active receptor state, functionally relevant | Lower binding potential than antagonists, rapid metabolism in baboons |
| [¹¹C]CIMBI-36 | 5-HT2A | Agonist | 1.01 nM | 20.4 min | Improved uptake and target-to-background ratio compared to [¹¹C]CIMBI-5 | Lower binding potential than antagonists |
Analysis of Binding Characteristics, Distribution, and Imaging Performance Across Different Radiotracers
The selection of a radiotracer for 5-HT2A receptor PET imaging involves evaluating several critical parameters. [¹¹C]Volinanserin, as a potent and selective antagonist, provides a robust measure of receptor density. Its moderate lipophilicity (logP = 2.7) facilitates BBB penetration mdpi.comnih.gov. However, its short half-life necessitates rapid synthesis and immediate use.
In contrast, [¹⁸F]Altanserin offers the advantage of a longer physical half-life, allowing for more flexible imaging protocols and wider distribution. Yet, the presence of BBB-crossing radiometabolites can complicate kinetic modeling and data interpretation uni-mainz.depositronmed.cl. The development of [¹⁸F]MDL100907 and (R)-[¹⁸F]MH-MZ addresses some of these limitations, offering longer half-lives and, notably, minimal or no detectable metabolism in human plasma snmjournals.orgresearchgate.net. These characteristics contribute to cleaner PET signals and potentially more accurate quantification.
Development and Evaluation of Novel Volinanserin Analogues
Design and Synthesis of Fluorinated Analogues (e.g., [¹⁸F]MDL100907, (R)-[¹⁸F]MH-MZ)
Fluorinated analogues have been a significant focus in the development of PET tracers due to the favorable physical properties of fluorine-18, including its longer half-life (109.8 minutes) compared to carbon-11 (20.4 minutes) snmjournals.org.
[¹⁸F]MDL100907: This analogue of Volinanserin (MDL100907) was developed to capitalize on the benefits of ¹⁸F labeling. Its synthesis, particularly achieving high specific activity via Ni-mediated late-stage fluorination, represented a significant advancement, overcoming previous challenges with conventional labeling methods snmjournals.org. In comparative studies, [¹⁸F]MDL100907 demonstrated regional distribution patterns consistent with [¹¹C]MDL100907 in nonhuman primates, while offering superior imaging potential due to its longer half-life and improved distribution mdpi.comsnmjournals.org.
Table 3: Key Fluorinated Analogues of Volinanserin/MDL100907
| Radiotracer | Parent Compound | Target | Ligand Type | Affinity (Ki) | Half-life | Key Advantage | Notes on Synthesis/Metabolism |
| [¹⁸F]MDL100907 | MDL100907 | 5-HT2A | Antagonist | ~0.2 nM | 110 min | Longer half-life, improved distribution, valuable for imaging | Ni-mediated late-stage [¹⁸F]fluorination achieved high specific activity; synthesis was previously challenging. |
| (R)-[¹⁸F]MH-MZ | MDL100907 | 5-HT2A | Antagonist | 0.72 nM | 109.8 min | High selectivity, no human plasma metabolism, easier radiosynthesis | Rapid metabolism in rodents/pigs, but stable in human plasma; slow kinetics in high-binding regions. |
Exploration of Deuterated Derivatives for Enhanced Metabolic Stability in Vivo
Deuteration, the replacement of hydrogen atoms with deuterium, is a strategy employed to enhance metabolic stability by leveraging the kinetic isotope effect. This can lead to reduced rates of enzymatic degradation and prolonged retention of the radiotracer in the brain.
[¹⁸F]Deuteroaltanserin: This deuterated analogue of Altanserin was developed with the aim of improving metabolic stability while retaining the pharmacological and pharmacokinetic properties of the parent compound nih.gov. Studies in baboons initially showed no significant differences in radiolabeling or metabolism compared to [¹⁸F]Altanserin nih.gov. However, a subsequent study in healthy humans indicated good distribution and a modest reduction in radiometabolite levels in plasma nih.gov. In patients with Alzheimer's disease, [¹⁸F]Deuteroaltanserin demonstrated a significant reduction in 5-HT2A receptor binding in specific cortical areas nih.gov.
Deuterated MDL100907 Precursors: Research into MDL100907 derivatives has also included the synthesis of deuterated precursors. For instance, a deuterated nitro precursor for MDL100907 was synthesized, yielding the deuterated compound with good radiochemical purity and specific activity, indicating efforts to explore deuteration for metabolic stabilization within this chemical series researchgate.net.
Structure-Activity Relationship (SAR) Studies in Volinanserin Radiotracer Design for 5-HT₂A Receptor Imaging
Applications in Neurobiological Research Using Animal Models
Investigation of 5-HT2A Receptor Density and Distribution in Healthy Animal Brains
[¹¹C]Volinanserin has been instrumental in mapping the distribution and quantifying the density of 5-HT2A receptors in the brains of various animal species. Early research utilized its tritiated analogue, [³H]MDL10090, in autoradiography studies with rats and monkeys. These studies demonstrated the radioligand's strong specificity, allowing for the visualization, quantification, and direct characterization of 5-HT2A receptors mdpi.comresearchgate.netnih.govnih.gov.
PET imaging studies using [¹¹C]Volinanserin in non-human primates, such as Cynomolgus monkeys, have revealed a marked accumulation of the radiotracer in 5-HT2AR-rich neocortical regions. Specifically, high tracer uptake has been observed in the hippocampus, cingulate gyrus, frontal, temporal, and occipital cortices. Intermediate binding was noted in the striatum and thalamus, with lower levels in the pons and cerebellum mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net. These findings are consistent with the known distribution of 5-HT2A receptors determined through in vitro assays and mRNA expression studies mdpi.comnih.govresearchgate.net. In these primate studies, a neocortex to cerebellum ratio of 3.5-4.5 was reported for [¹¹C]Volinanserin, indicating significant specific binding in cortical areas relative to a region often considered to have low or no specific 5-HT2AR binding nih.govresearchgate.net. Furthermore, studies have shown that the binding of [¹¹C]Volinanserin in these regions is specific, as it can be significantly displaced by co-administration of known 5-HT2AR antagonists like ketanserin (B1673593) mdpi.comnih.govresearchgate.netresearchgate.net. Research in aged monkeys has also indicated an age-related decrease in [¹¹C]Volinanserin binding, particularly in cortical regions, highlighting its utility in studying age-related changes in receptor expression nih.gov.
Table 7.1: Regional Distribution of [¹¹C]Volinanserin Binding in Healthy Non-Human Primate Brains
| Brain Region | Relative Binding Intensity | Neocortex/Cerebellum Ratio | Key References |
| Hippocampus | High | N/A | mdpi.comnih.govnih.govresearchgate.net |
| Cingulate Gyrus | High | N/A | mdpi.comnih.govnih.govresearchgate.net |
| Frontal Cortex | High | 3.5-4.5 | mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net |
| Temporal Cortex | High | 3.5-4.5 | mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net |
| Occipital Cortex | High | 3.5-4.5 | mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net |
| Striatum | Intermediate | N/A | mdpi.comnih.govnih.govresearchgate.net |
| Thalamus | Intermediate | N/A | mdpi.comnih.govnih.govresearchgate.net |
| Pons | Low | N/A | mdpi.comnih.govnih.govresearchgate.net |
| Cerebellum | Low | 1 | mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net |
Longitudinal Studies of Receptor Expression Changes in Animal Models of Disease
While direct longitudinal studies tracking receptor expression changes over time in animal disease models using [¹¹C]Volinanserin are less extensively detailed in the provided search results, the radiotracer has been employed in preclinical models relevant to addiction and neuropsychiatric disorders. For instance, in a study investigating opioid addiction, Volinanserin (MDL100907) was used to demonstrate that blockade of 5-HT2A receptors significantly inhibits heroin-induced abnormal motor activities and withdrawal behavior in male mice frontiersin.org. This research noted that chronic heroin exposure led to adaptive changes, including increased 5-HT2A protein levels in the medial prefrontal cortex (mPFC) and decreased phosphorylation of extracellular signal-regulated kinase (p-ERK) in the same region. These findings suggest a role for 5-HT2AR in the neurobiological adaptations associated with opioid dependence, and Volinanserin's ability to modulate these withdrawal symptoms points to its utility in understanding the neurochemical interplay in addiction models frontiersin.org.
The radiotracer has also been cited in the context of depression research, where it has been used in studies observing the influence of 5-HT2AR in various pathologies mdpi.comresearchgate.net. Although specific longitudinal receptor binding data in animal models of depression are not detailed, its use in human studies has shown altered 5-HT2A receptor binding in recovered depressed patients nih.govresearchgate.net.
Characterization of Receptor-Ligand Interactions in Specific Brain Regions
The characterization of receptor-ligand interactions is fundamental to understanding the specificity and affinity of radiotracers. [¹¹C]Volinanserin exhibits high affinity for 5-HT2A receptors, with reported dissociation constants (Kd) in the sub-nanomolar range in both rat and monkey brain tissue, typically between 0.14-0.3 nM researchgate.netnih.govnih.govnih.gov. Its affinity for other serotonin (B10506) receptor subtypes, as well as adrenergic and sigma receptors, is significantly lower, underscoring its selectivity nih.gov.
Competition studies are crucial for confirming target engagement. In vivo PET imaging experiments in monkeys have shown that the binding of [¹¹C]Volinanserin in neocortical regions is effectively reduced after the injection of ketanserin, a known 5-HT2AR antagonist mdpi.comnih.govresearchgate.netresearchgate.net. This displacement confirms the specific binding of [¹¹C]Volinanserin to 5-HT2A receptors. Pretreatment with other receptor antagonists, such as raclopride (B1662589) (dopamine D2 receptor antagonist) or SCH 23390 (dopamine D1 receptor antagonist), did not significantly affect neocortical binding, further supporting the selectivity of [¹¹C]Volinanserin for the 5-HT2A receptor nih.govresearchgate.netresearchgate.net.
Comparative studies between agonist and antagonist radiotracers have also provided insights. For instance, a comparison between the 5-HT2AR agonist [¹¹C]CIMBI-5 and the antagonist [¹¹C]Volinanserin in non-human primates revealed that the agonist tracer exhibited lower binding potential values (25–33% lower) in 5-HT2AR-rich regions. This difference is attributed to the agonist's preferential binding to the high-affinity state of the receptor, whereas the antagonist binds to both high and low-affinity states researchgate.netnih.gov.
Table 7.3: Affinity and Specificity of Volinanserin for 5-HT2A Receptors
| Radioligand/Ligand | Target Receptor | Affinity (Ki or Kd) | Species/System | Key References |
| [³H]MDL10090 | 5-HT2AR | 0.2-0.3 nM | Rat Brain | researchgate.netnih.gov |
| [³H]MDL10090 | 5-HT2AR | 0.14-0.19 nM | Monkey Brain | nih.gov |
| [¹¹C]Volinanserin | 5-HT2AR | ~0.2 nM | In vitro | mdpi.comnih.gov |
| Volinanserin | 5-HT2AR | 0.36-0.85 nM | In vitro | nih.gov |
| Volinanserin | 5-HT2CR | ~88 nM | In vitro | nih.gov |
| Volinanserin | α1-adrenergic | ~128 nM | In vitro | nih.gov |
| Volinanserin | Sigma receptors | ~87 nM | In vitro | nih.gov |
Elucidation of Neurotransmitter System Interplay and Signaling Cascades
[¹¹C]Volinanserin has been extensively used in conjunction with psychedelic compounds in animal models to dissect the role of the 5-HT2A receptor in complex behaviors and to understand the interplay with other neurotransmitter systems. Psychedelics such as DOI (a phenethylamine), LSD (an ergoline), psilocybin (a tryptamine), and mescaline are known to activate the 5-HT2A receptor, mediating effects like the head-twitch response (HTR) in mice, which serves as a behavioral proxy for hallucinogenic activity researchgate.netnih.govresearchgate.netnih.govmdpi.comsemanticscholar.orgjneurosci.org.
Studies have demonstrated that Volinanserin, as a selective 5-HT2AR antagonist, can dose-dependently block or attenuate the DOI-induced HTR in mice nih.govnih.govmdpi.comsemanticscholar.org. For example, the calculated AD50 (the dose required for 50% antagonism) for Volinanserin against DOI-induced HTR was reported as 0.0062 mg/kg nih.gov. Similarly, Volinanserin effectively blocked DOI-induced intracranial self-stimulation (ICSS) depression in rats, with an AD50 of 0.0040 mg/kg nih.gov. However, the effectiveness of Volinanserin in blocking the behavioral disruptive effects of other psychedelics like LSD, psilocybin, and mescaline varies, suggesting that these compounds may engage additional or different signaling pathways beyond direct 5-HT2AR antagonism nih.govnih.govjneurosci.org. For instance, while Volinanserin fully blocked LSD-induced HTR, it was only partially effective against psilocybin-induced ICSS depression and even exacerbated salvinorin A-induced ICSS depression in rats nih.gov.
These findings highlight that 5-HT2AR-mediated effects, particularly behavioral disruption, can differ based on the specific psychedelic compound and the behavioral paradigm used. Furthermore, research indicates that Volinanserin's antagonism of 5-HT2A receptors does not necessarily prevent psychedelics from promoting downstream signaling events like TrkB dimerization and neurotrophic signaling, suggesting a complex interplay of pathways involved in psychedelic action researchgate.netjneurosci.org. The radiotracer's application in these behavioral paradigms helps elucidate the specific contribution of the 5-HT2A receptor to various neurochemical cascades and behavioral outputs.
Table 7.4: Volinanserin's Antagonism of Psychedelic-Induced Behaviors in Animal Models
| Psychedelic Compound | Behavior Assessed | Animal Model | Volinanserin Effect | Key References |
| DOI | Head-Twitch Response (HTR) | Mouse | Dose-dependent, complete blockade | nih.govnih.govmdpi.comsemanticscholar.org |
| DOI | Intracranial Self-Stimulation (ICSS) Depression | Rat | Dose-dependent, complete blockade | nih.govnih.gov |
| LSD | Head-Twitch Response (HTR) | Mouse | Complete blockade | nih.govnih.gov |
| LSD | Intracranial Self-Stimulation (ICSS) Depression | Rat | Not blocked | nih.govnih.govjneurosci.org |
| Psilocybin | Intracranial Self-Stimulation (ICSS) Depression | Rat | Partially attenuated | nih.govnih.gov |
| Mescaline | Intracranial Self-Stimulation (ICSS) Depression | Rat | Reversed | nih.govnih.gov |
| Salvinorin A | Intracranial Self-Stimulation (ICSS) Depression | Rat | Exacerbated | nih.gov |
Note: The AD50 for Volinanserin against DOI-induced HTR in mice was reported as 0.0062 mg/kg nih.gov.
Future Directions and Technological Advancements in 11c Volinanserin Research
Integration of [11C]Volinanserin PET with Complementary Neuroimaging Modalities
The inherent strengths of PET, which excels at molecular quantification, can be significantly amplified when combined with other neuroimaging techniques that offer complementary information. The integration of [11C]Volinanserin PET with modalities such as Magnetic Resonance Imaging (MRI), functional MRI (fMRI), and electroencephalography (EEG) promises a more comprehensive understanding of brain function and pathology.
Hybrid PET/MRI systems are increasingly being developed and utilized, allowing for the simultaneous acquisition of molecular and anatomical/functional data nih.govresearchgate.net. This synergy enables researchers to directly correlate regional 5-HT2A receptor availability, as measured by [11C]Volinanserin, with structural details, white matter integrity, or task-based neural activity captured by MRI and fMRI elifesciences.orgmedrxiv.orgfrontiersin.org. For instance, future studies could investigate how changes in 5-HT2A receptor density or occupancy, visualized with [11C]Volinanserin, relate to alterations in functional connectivity or specific brain network activations in preclinical models of psychiatric disorders. Furthermore, the integration of PET with electrophysiological methods like EEG or magnetoencephalography (MEG) could provide insights into the temporal dynamics of neural activity in relation to serotonergic system modulation.
Development of Advanced Data Processing and Image Reconstruction Algorithms
The accuracy and interpretability of PET data are heavily reliant on the algorithms used for image reconstruction and subsequent data processing. Significant advancements are being made in both these areas, largely driven by the integration of artificial intelligence (AI) and machine learning (ML) techniques.
Image Reconstruction
Table 1: Comparison of Image Reconstruction Performance (Simulated Data)
| Metric | DeepPET | OSEM | FBP |
| Relative RMSE (%) | -11% | 0% | +53% |
| Structural Similarity Index | +1% | 0% | -11% |
| Peak SNR (dB) | +1.1 | 0 | +3.8 |
Note: Values represent improvement/decrement relative to OSEM.
Data Processing and Kinetic Modeling
Accurate quantification of 5-HT2A receptor parameters, such as binding potential (BP) or distribution volume (VT), relies on robust kinetic modeling. While established models like the two-tissue compartment model (2TCM) or reference tissue models are widely used psu.edunih.govnih.govnih.govresearchgate.netpositronmed.cl, ongoing research aims to enhance their accuracy and efficiency. AI can optimize these models, potentially leading to more precise estimations of receptor density and affinity.
A critical aspect of advancing PET tracers is ensuring the reliability and reproducibility of quantitative measures. Test-retest variability studies are essential for validating the robustness of analytical methods. For [11C]MDL 100907, a closely related and often benchmarked 5-HT2A tracer, good test-retest variability has been reported in human studies, indicating the potential for reliable quantitative outcomes with appropriate modeling.
Table 2: Test-Retest Variability for [11C]MDL 100907 in Human Brain Regions
| Brain Region | Test-Retest Variability (%) |
| Neocortical regions | 7-11 |
| Orbitofrontal Cortex | 14-20 |
| Medial Temporal Lobe | 14-20 |
Source: Adapted from nih.gov
Expansion of [11C]Volinanserin Applications in Novel Preclinical Disease Models
[11C]Volinanserin's specificity for the 5-HT2A receptor positions it as a valuable tool for exploring the role of this receptor system in various neurological and psychiatric conditions. While its application has been explored in models related to psychosis and mood disorders, there is significant scope for expanding its use to investigate other disease states where 5-HT2A receptor dysregulation is implicated.
The serotonergic system, and specifically the 5-HT2A receptor, plays a crucial role in a wide array of brain functions and is implicated in conditions such as schizophrenia, depression, anxiety, sleep disorders, and substance use disorders nih.govwikipedia.orgwikipedia.orgnottingham.ac.uk. Future preclinical research could leverage [11C]Volinanserin PET to study 5-HT2A receptor dynamics in animal models of:
Neurodegenerative Diseases: Investigating potential alterations in 5-HT2A receptor availability in models of Alzheimer's disease or Parkinson's disease, where serotonergic deficits are known to occur.
Addiction and Substance Use Disorders: Examining how 5-HT2A receptor function is modulated by chronic drug exposure or withdrawal in models of addiction.
Pain and Inflammation: Exploring the involvement of 5-HT2A receptors in preclinical models of chronic pain or neuroinflammation.
Cognitive Impairments: Assessing 5-HT2A receptor contributions to cognitive deficits in models of learning and memory disorders.
By applying [11C]Volinanserin PET to these diverse preclinical models, researchers can gain deeper insights into the neurobiological underpinnings of these conditions and identify potential therapeutic targets.
Q & A
Q. What are the standard characterization methods required for confirming the identity and purity of Volinanserin C-11 in preclinical studies?
To confirm identity and purity, researchers must provide:
- Elemental analysis (e.g., %C, H, N) with calculated vs. observed values.
- High-resolution mass spectrometry (HRMS) for molecular composition.
- X-ray crystallography data (if applicable), including bond lengths/angles and thermal ellipsoid plots, deposited with the Cambridge Crystallographic Data Centre (CCDC) .
- Purity verification via melting point, HPLC, or NMR. For known compounds, deviations from literature values (e.g., m.p. differences) must be explicitly addressed .
Q. How should researchers design dose-response experiments to evaluate the efficacy of this compound as a 5-HT2A receptor antagonist?
- Variables : Include dose range (e.g., 0.05–15 mg/kg, based on murine models ), vehicle controls, and behavioral endpoints (e.g., latency to eat in novelty-suppressed feeding tests).
- Statistical power : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring sample sizes ≥10/group to detect significant effects (p<0.0001 as in prior studies ).
- Replication : Follow protocols from to ensure reproducibility, including detailed descriptions of drug administration routes (e.g., i.p. vs. s.c.) and timing .
Q. What are the best practices for synthesizing and documenting novel derivatives of this compound?
- Synthesis : Cite precursor sources (e.g., deuterated forms in ) and purification methods (e.g., column chromatography).
- Documentation : Adhere to IUPAC naming conventions and report deviations from established synthetic protocols. Include full spectral data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor binding affinity (Ki) and in vivo behavioral outcomes for this compound?
- Data validation : Replicate in vitro assays (e.g., radioligand displacement) under standardized conditions (pH, temperature) to confirm Ki values (e.g., 0.36 nM for 5-HT2A ).
- Pharmacokinetic profiling : Measure brain penetrance and metabolite stability using LC-MS/MS to explain discrepancies between binding affinity and efficacy .
- Statistical reconciliation : Apply meta-analysis tools to compare datasets, addressing outliers via Grubbs’ test or robust regression .
Q. What experimental controls are critical when studying this compound’s selectivity across 5-HT receptor subtypes?
- Negative controls : Use selective agonists/antagonists (e.g., RS-102895 for CCR2/α1 receptors ) to rule off-target effects.
- Positive controls : Include reference compounds (e.g., ketanserin for 5-HT2A) to validate assay sensitivity .
- Orthogonal assays : Combine functional (e.g., calcium flux) and binding assays to confirm subtype specificity .
Q. How should researchers address conflicting results in long-term toxicity studies of this compound?
- Methodological audit : Review dosing schedules (e.g., chronic vs. acute) and species-specific metabolic differences (e.g., murine vs. primate CYP450 activity).
- Data transparency : Report all findings, including non-significant or adverse outcomes, per FAIR data principles .
- Mechanistic follow-up : Use transcriptomics/proteomics to identify off-target pathways (e.g., apoptosis markers) in discordant studies .
Methodological Guidance
Q. What computational approaches are recommended for predicting this compound’s interactions with 5-HT2 receptor isoforms?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: 6WGT) and validate with free-energy perturbation (FEP) calculations.
- Validation metrics : Report RMSD values (<2.0 Å) and consensus scores from multiple docking algorithms .
Q. How to ensure reproducibility in behavioral assays evaluating this compound’s anxiolytic effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
